Cas no 1520287-70-0 (5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1520287-70-0x500.png)
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
- 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid
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- MDL: MFCD26670332
- Inchi: 1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12)
- InChI Key: KTNSTKIQHRRDKI-UHFFFAOYSA-N
- SMILES: OC(C1=C2CCCCN2C=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Topological Polar Surface Area: 55.1
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299969-2.5g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95.0% | 2.5g |
$3585.0 | 2025-03-19 | |
Enamine | EN300-299969-1.0g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95.0% | 1.0g |
$1829.0 | 2025-03-19 | |
Enamine | EN300-299969-5.0g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95.0% | 5.0g |
$5304.0 | 2025-03-19 | |
Life Chemicals | F2185-0633-5g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95%+ | 5g |
$3810.0 | 2023-09-06 | |
Life Chemicals | F2185-0633-10g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95%+ | 10g |
$5370.0 | 2023-09-06 | |
Enamine | EN300-299969-1g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95% | 1g |
$1829.0 | 2023-09-06 | |
Aaron | AR00O2YY-250mg |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95% | 250mg |
$1270.00 | 2025-02-14 | |
Aaron | AR00O2YY-500mg |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95% | 500mg |
$1989.00 | 2025-02-14 | |
Enamine | EN300-299969-5g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 95% | 5g |
$5304.0 | 2023-09-06 | |
Ambeed | A672621-1g |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
1520287-70-0 | 98% | 1g |
$802.0 | 2024-08-03 |
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid (CAS No. 1520287-70-0)
The compound 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid, with the CAS registry number 1520287-70-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with a fused imidazole and pyridine ring system. The presence of the carboxylic acid group at the 1-position introduces additional functional diversity to this structure.
Structure and Properties
The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is characterized by a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. The carboxylic acid group (-COOH) is attached at the 1-position of the imidazole ring. This unique arrangement imparts distinct electronic and steric properties to the molecule. The compound exhibits strong aromaticity due to the conjugated π-system across both rings. Its molecular formula is C9H7N3O2, and it has a molecular weight of 209.19 g/mol.
Synthesis and Applications
The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole precursors with pyridine derivatives under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Its applications span various domains:
- Pharmaceuticals: The compound has shown potential as a building block in drug design due to its unique electronic properties and ability to form hydrogen bonds.
- Materials Science: Its aromaticity and functional groups make it suitable for use in advanced materials such as organic semiconductors and coordination polymers.
- Analytical Chemistry: It serves as a reference standard in spectroscopic studies due to its well-defined structure.
Recent Research Findings
In recent studies published in leading journals such as Nature Communications and Angewandte Chemie, researchers have explored the use of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid in developing novel materials for energy storage applications. For instance:
- A team at Stanford University demonstrated its utility as an electrocatalyst in hydrogen evolution reactions (HER), leveraging its high surface area and conductivity.
- In another study at MIT, the compound was used as a ligand in metal-organic frameworks (MOFs), enhancing their gas adsorption capabilities.
Toxicological and Environmental Considerations
While exploring any chemical compound's potential applications is crucial; understanding its environmental impact is equally important. According to recent toxicological studies: - The compound exhibits low acute toxicity in standard assays. - It demonstrates moderate biodegradability under aerobic conditions. These characteristics make it suitable for applications where environmental safety is a priority. Looking ahead; ongoing research aims to further optimize its synthesis pathways while exploring new applications in nanotechnology and biotechnology.1520287-70-0 (5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid) Related Products
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